(6-Ethoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone
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Description
(6-Ethoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C26H23NO5S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Researchers have developed efficient synthetic routes and methodologies involving quinoline derivatives, which are structurally or functionally related to "(6-Ethoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone". For example, Mizuno et al. (2006) presented convenient syntheses of metabolites of a related compound, showcasing the versatility of quinoline derivatives in synthetic chemistry (Mizuno et al., 2006). Similarly, Majumdar et al. (2010) explored the synthesis of pyrano[3,2-f]quinolin-3,10-diones, highlighting innovative synthetic approaches involving quinoline cores (Majumdar et al., 2010).
Fluorescent Labeling and Sensing
Quinoline derivatives have been identified as potent fluorophores with applications in biomedical analysis and fluorescent labeling. Hirano et al. (2004) discovered a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, demonstrating the potential of quinoline derivatives for use in fluorescent labeling and sensing applications (Hirano et al., 2004).
Material Science
In the field of material science, quinoline derivatives are explored for their electronic properties and potential applications in conducting materials. Turac et al. (2011) conducted a study on the electrochemical copolymerization of quinoxaline derivatives, which are structurally related to quinoline derivatives, revealing their utility in creating conducting materials with potential electronic applications (Turac et al., 2011).
Properties
IUPAC Name |
[6-ethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-32-20-11-14-24-22(15-20)26(33(29,30)21-12-9-19(31-3)10-13-21)23(16-27-24)25(28)18-7-5-17(2)6-8-18/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERUQPGDCDZSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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